trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester

Description

Molecular architecture and stereochemical configuration

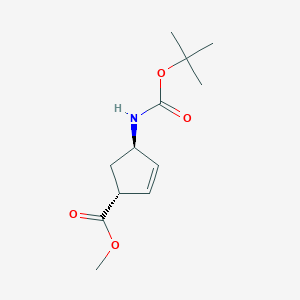

The molecular architecture of trans-4-tert-butoxycarbonyl-amino-2-cyclopentene-1-carboxylic acid methyl ester is characterized by a five-membered cyclopentene ring system containing a double bond between carbon-2 and carbon-3 positions. The compound features two primary functional groups positioned in a trans configuration: a tert-butoxycarbonyl-protected amino group at the 4-position and a carboxylic acid methyl ester at the 1-position. The stereochemical designation of the trans isomer indicates that these substituents are positioned on opposite faces of the cyclopentene ring plane, distinguishing it from the corresponding cis isomer where both groups occupy the same face.

The stereochemical configuration is further defined by the absolute configuration at the two chiral centers, designated as C-1 and C-4 of the cyclopentene ring. The (1R,4R) configuration represents one enantiomeric form where both chiral centers possess R absolute configuration, while the (1S,4S) form represents the opposite enantiomer with S configuration at both centers. Additionally, the (1S,4R) diastereomer exists as a distinct stereoisomeric entity with mixed configurations at the two chiral centers. These stereochemical variations result in compounds with identical molecular connectivity but different three-dimensional arrangements, leading to distinct physical and chemical properties.

The tert-butoxycarbonyl protecting group attached to the amino function adopts a planar carbamate structure that provides steric bulk and electronic stabilization to the molecule. This protecting group serves multiple functions in synthetic applications, including prevention of unwanted side reactions at the amino position and facilitation of purification procedures. The methyl ester functionality at the carboxylic acid position introduces additional conformational flexibility while maintaining the electrophilic character necessary for various chemical transformations.

Physical properties of the compound reflect its molecular architecture, with predicted boiling point of 331.2±42.0°C and density of 1.10±0.1 g/cm³. The compound demonstrates solubility in methanol and other polar organic solvents, consistent with the presence of both hydrogen bond donor and acceptor sites within the molecular structure. The predicted acid dissociation constant (pKa) of 11.75±0.40 indicates relatively weak acidity for the carbamate nitrogen-hydrogen bond, reflecting the electron-withdrawing influence of the tert-butoxycarbonyl group.

Comparative analysis of cis/trans diastereomers in cyclopentene derivatives

The comparative analysis of cis and trans diastereomers in cyclopentene derivatives reveals significant differences in molecular geometry, conformational behavior, and chemical reactivity patterns. In cis-4-tert-butoxycarbonyl-amino-2-cyclopentene-1-carboxylic acid methyl ester, both the amino and ester substituents are positioned on the same face of the cyclopentene ring, creating a more compact molecular structure with increased intramolecular interactions. This spatial arrangement contrasts sharply with the trans isomer, where the substituents occupy opposite faces of the ring system, resulting in a more extended molecular conformation.

Nuclear magnetic resonance spectroscopy provides definitive evidence for distinguishing between cis and trans diastereomers through characteristic coupling patterns and chemical shift differences. The coupling constants between vicinal protons in cis configurations typically range from 6-14 Hz with a typical value of 10 Hz, while trans vicinal coupling constants span 11-18 Hz with a typical value of 16 Hz. These distinct coupling patterns arise from the different dihedral angles between coupled protons in the two diastereomeric forms, providing reliable spectroscopic signatures for structural assignment.

Chemical reactivity differences between cis and trans isomers manifest in various synthetic transformations and enzymatic processes. Enzymatic resolution studies have demonstrated selective hydrolysis of specific diastereomers by different lipases, with Candida rugosa lipase showing preferential activity toward certain stereoisomeric forms. The enzyme recognition appears to be based primarily on the absolute stereochemistry at the carboxyl ester position rather than the configuration at the amino-bearing center, indicating that the spatial arrangement of the ester group plays a crucial role in enzyme-substrate interactions.

Thermodynamic stability considerations reveal that trans diastereomers generally exhibit lower steric strain due to reduced interactions between substituents positioned on opposite ring faces. This enhanced stability often translates to improved synthetic accessibility and greater resistance to epimerization under basic conditions. However, the specific stability profile depends on the nature and size of the substituents, with bulky groups like the tert-butoxycarbonyl moiety exerting more pronounced steric effects.

The synthetic utility of different diastereomers varies significantly based on their intended applications. Trans isomers often serve as preferred intermediates in pharmaceutical synthesis due to their enhanced stability and predictable reactivity patterns. The patent literature describes efficient methods for preparing both diastereomeric forms through base-induced epimerization processes, allowing access to specific configurations as needed for particular synthetic objectives.

X-ray crystallographic studies of tert-butoxycarbonyl-protected cyclopentene carboxylates

X-ray crystallographic analysis of tert-butoxycarbonyl-protected cyclopentene carboxylates provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. While specific crystallographic studies of trans-4-tert-butoxycarbonyl-amino-2-cyclopentene-1-carboxylic acid methyl ester are limited in the available literature, related tert-butoxycarbonyl-protected cyclopentene derivatives have been subjected to detailed structural analysis using both conventional synchrotron X-ray diffraction and advanced X-ray free electron laser techniques.

Crystallographic studies of similar compounds reveal characteristic structural features including the planar geometry of the carbamate protecting group and its relationship to the cyclopentene ring system. The tert-butoxycarbonyl group typically adopts a conformation that minimizes steric interactions with the ring substituents while maintaining optimal orbital overlap for electronic stabilization. Bond lengths and angles within the carbamate moiety generally conform to expected values for this functional group, with the carbonyl carbon-nitrogen bond showing partial double bond character due to resonance effects.

Crystal packing arrangements in tert-butoxycarbonyl-protected compounds often feature intermolecular hydrogen bonding patterns involving the carbamate nitrogen-hydrogen bond and carbonyl oxygen atoms. These interactions contribute to crystal stability and can influence the observed molecular conformations in the solid state. The bulky tert-butyl groups typically orient to minimize unfavorable contacts with neighboring molecules, sometimes leading to layered packing motifs or channel-like structures within the crystal lattice.

Systematic crystallographic analysis has been employed to study polymorphism and conformational flexibility in related tert-butoxycarbonyl-protected amino acid derivatives. Different crystal forms may exhibit distinct molecular conformations, particularly regarding the orientation of the tert-butyl group and the relative positioning of ring substituents. Such studies provide valuable insights into the conformational preferences of these molecules and their potential behavior in solution.

Advanced crystallographic techniques, including data collection at X-ray free electron laser facilities, have enabled detailed structural characterization of small crystals that would be challenging to analyze using conventional methods. These approaches have proven particularly valuable for compounds that form small or poorly diffracting crystals, expanding the range of structurally characterized tert-butoxycarbonyl-protected derivatives. The high-resolution structural information obtained from such studies contributes to improved understanding of structure-activity relationships and guides rational design of related compounds.

Temperature-dependent crystallographic studies reveal thermal motion patterns and conformational dynamics within the crystal lattice, providing insights into molecular flexibility and potential phase transitions. Such investigations are particularly relevant for pharmaceutical applications where polymorphic behavior can significantly impact drug properties and stability profiles.

Properties

IUPAC Name |

methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Ester

- The amino ester hydrochloride salt (−)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride is dissolved in an organic solvent such as dichloromethane.

- Triethylamine is added as a base to neutralize the hydrochloride.

- Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the cooled reaction mixture.

- The reaction is stirred for approximately 1 hour at room temperature to complete Boc protection, yielding the N-Boc-protected amino ester.

Formation of N-Boc-(−)-Amino Acid Methyl Ester

- In some protocols, the precursor N-Boc-(−)-amino acid methyl ester is prepared by reacting (−)-2-azabicyclo[2.2.1]hept-5-en-3-one with methanol and thionyl chloride under controlled low temperatures (<5°C).

- After overnight stirring, the reaction mixture is concentrated to yield an off-white solid intermediate.

Selective Hydrolysis of Diastereomeric Esters

- The Boc-protected amino esters often form diastereomeric mixtures (cis and trans).

- Selective hydrolysis is performed enzymatically to enrich the trans isomer.

- Among tested enzymes, Candida rugosa lipase shows the highest selectivity for hydrolyzing the cis isomer, thereby enriching the trans isomer in the reaction mixture.

- The hydrolysis is conducted in a buffered aqueous solution at pH 7 with agitation to maximize enzyme efficiency.

Isolation and Purification

- After enzymatic hydrolysis, the reaction mixture is extracted with organic solvents such as ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate.

- Solvent removal under reduced pressure yields the crude this compound.

- Further purification by recrystallization or chromatographic methods can enhance diastereomeric purity to above 98%.

Alternative Method: Salt Formation and Diastereomeric Separation

- Another approach involves epimerization of the N-protected amino ester to generate a mixture of cis and trans isomers.

- The mixture is then treated with an amine to form salts.

- Due to different solubilities, the salt of the cis isomer precipitates, while the trans isomer salt remains in solution.

- Separation of the precipitate followed by acidification of the solution regenerates the trans carboxylic acid methyl ester.

- Recrystallization can further purify the trans isomer to a diastereomeric excess of at least 98%.

Data Summary Table of Preparation Methods

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Boc Protection | Boc2O, triethylamine, dichloromethane, 1 hr | Formation of N-Boc-protected amino ester |

| Precursor Preparation | (−)-2-azabicyclo[2.2.1]hept-5-en-3-one + MeOH + SOCl2, <5°C, overnight | Off-white solid N-Boc amino acid methyl ester |

| Enzymatic Selective Hydrolysis | Candida rugosa lipase, pH 7 buffer, agitation | Selective hydrolysis of cis isomer, enrich trans |

| Extraction & Purification | Ethyl acetate extraction, MgSO4 drying, evaporation | Purified this compound |

| Salt Formation & Separation | Amine salt formation, precipitation, acidification | Diastereomeric enrichment via differential solubility |

Research Findings and Analysis

- Enzymatic selectivity : Candida rugosa lipase is superior among tested enzymes for selective hydrolysis, enabling efficient trans isomer isolation without harsh chemical conditions.

- Diastereomeric purity : The combination of enzymatic hydrolysis and salt-based separation methods achieves high diastereomeric excess (>98%) of the trans isomer, critical for pharmaceutical applications.

- Yield and scalability : The described methods are amenable to scale-up, offering reproducible yields suitable for industrial synthesis.

- Analytical characterization : Purity and stereochemistry are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and chiral chromatographic techniques.

Biological Activity

Trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester, also known as (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid methyl ester, is a significant compound in medicinal chemistry. Its unique structure and functional groups make it an essential building block for synthesizing various bioactive molecules, particularly enzyme inhibitors that target pathways involved in cancer and other diseases characterized by abnormal cell proliferation.

Structural Properties and Synthesis

The compound features a cyclopentene ring which enhances its bioavailability and allows for further functionalization. The synthesis of this compound typically involves the controlled reactions of N-Boc-(−)-amino acid methyl ester, followed by selective hydrolysis to isolate the desired trans isomer using enzymes such as Candida rugosa lipase . This enzymatic process is crucial for achieving high purity and selectivity in the final product.

Enzyme Inhibition

This compound has shown potential as an inhibitor of E1 activating enzymes, which are vital in regulating cellular growth and proliferation. These enzymes are implicated in cancer biology, making this compound a promising candidate for therapeutic development. The structural characteristics of the cyclopentene moiety contribute to its inhibitory activity by providing specific steric and electronic properties that enhance binding affinity to enzyme active sites .

Case Studies and Research Findings

- E1 Activating Enzyme Inhibition :

- Therapeutic Potential :

-

Functionalization and Drug Development :

- The ability to introduce diverse pharmacophores through further functionalization of this compound has led to the discovery of new drug candidates with improved biological activity. This versatility is particularly valuable in combinatorial chemistry approaches aimed at developing novel therapeutics .

Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits E1 activating enzymes involved in cancer biology |

| Therapeutic Applications | Potential treatment for various cancers |

| Functionalization Potential | Allows introduction of diverse pharmacophores |

| Selectivity Optimization | Ongoing research aims to enhance selectivity and minimize toxicity |

Future Directions

The future research trajectory for this compound includes:

- Exploring its efficacy against a broader range of diseases linked to abnormal cell proliferation.

- Developing new synthetic routes that could lead to compounds with enhanced biological activity.

- Investigating the compound's role in combinatorial chemistry strategies to discover new therapeutic classes.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition

The compound is primarily utilized in the synthesis of enzyme inhibitors targeting E1 activating enzymes, which play a crucial role in cancer biology by regulating cell proliferation. The cyclopentene structure enhances the compound's bioavailability and allows for functionalization, making it suitable for the development of diverse pharmacophores. For instance, derivatives synthesized from trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester have shown promise as E1 activating enzyme inhibitors .

Synthesis of Bioactive Molecules

this compound serves as a precursor for various complex structures with biological activity. One notable synthesis involves the reaction of this compound with pyrimidine derivatives to produce 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol derivatives, which have been identified as potential therapeutic agents against cancer .

Case Study 1: Development of E1 Activating Enzyme Inhibitors

Recent studies have highlighted the synthesis of specific derivatives that inhibit E1 activating enzymes. The process involves:

- Reagents : this compound and pyrimidine derivatives.

- Conditions : Basic conditions followed by cyclization.

The resulting compounds exhibited significant inhibitory activity against E1 enzymes, suggesting their potential use in cancer therapeutics .

Case Study 2: Selective Hydrolysis and Purification

A critical aspect of utilizing this compound is its selective hydrolysis to isolate the desired trans isomer. Research demonstrated that Candida rugosa lipase was effective in selectively hydrolyzing diastereomeric esters to yield high-purity trans isomers. This process involved:

- Enzyme Screening : Five different lipases were tested for their hydrolytic efficiency.

- Yield and Purity : The selective hydrolysis resulted in a high yield of the desired product, confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis .

Comparison with Similar Compounds

(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic acid methyl ester

- Structure : Differs in the protecting group (acetyl instead of Boc) and stereochemistry (racemic mixture vs. enantiomerically pure trans-isomer).

- Molecular Formula: C₉H₁₃NO₃ (183.2 g/mol) .

- Key Differences: The acetyl group is smaller and less stable under acidic conditions compared to Boc, limiting its utility in multi-step syntheses.

- Applications : Primarily used in small-scale reactions where rapid deprotection is advantageous.

N-Boc-trans-4-amino-L-proline methyl ester

- Structure : A pyrrolidine (saturated 5-membered ring) derivative with Boc protection and a methyl ester.

- Molecular Formula : C₁₂H₂₀N₂O₄ (256.3 g/mol ) .

- Enhanced conformational flexibility compared to the cyclopentene backbone.

- Applications : Widely used in peptide synthesis to introduce proline-like rigidity without unsaturation.

1-(Boc-Amino)cyclopropanecarboxylic acid

- Structure: Cyclopropane ring (3-membered) with Boc-amino and carboxylic acid groups.

- Molecular Formula: C₉H₁₅NO₄ (201.22 g/mol) .

- Key Differences :

- The cyclopropane ring introduces significant angle strain, increasing reactivity in ring-opening reactions.

- Lower molecular weight and higher solubility in polar solvents compared to cyclopentene derivatives.

- Applications : Valuable in synthesizing strained bioactive molecules or as a building block for metal-catalyzed cross-coupling reactions.

Fatty Acid Methyl Esters (FAMEs)

- Examples: Palmitic acid methyl ester, linoleic acid methyl ester .

- Key Differences :

Data Table: Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.